4-Ethoxy-2-methylbenzofuran-6-carboxylic acid 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875537
InChI: InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid

CAS No.:

Cat. No.: VC15875537

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid
Standard InChI InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14)
Standard InChI Key CNWDFWMJWCHQEP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-ethoxy-2-methylbenzofuran-6-carboxylic acid is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The benzofuran core consists of a fused benzene and furan ring system, with critical substitutions at the 2-, 4-, and 6-positions:

  • 2-Methyl group: Enhances lipophilicity and influences molecular packing in crystalline forms.

  • 4-Ethoxy group: Modulates electronic effects through oxygen’s lone pairs, potentially affecting reactivity and biological target interactions.

  • 6-Carboxylic acid: Provides hydrogen-bonding capability and acidity (predicted pKa ~4.0), enabling salt formation or coordination chemistry .

Physicochemical Profile

Key properties derived from analogous benzofuran derivatives include:

PropertyValueSource Compound Reference
Melting Point>182°C (decomposition)Benzofuran-6-carboxylic acid
Boiling Point325.6±15.0 °C (predicted)Benzofuran-6-carboxylic acid
Density1.363 g/cm³Benzofuran-6-carboxylic acid
SolubilityDMSO (slight), Methanol (slight)Benzofuran-6-carboxylic acid
Storage ConditionsSealed, dry, room temperatureBenzofuran-6-carboxylic acid

The decomposition temperature suggests thermal instability under standard melting point conditions, necessitating controlled environments during handling .

Synthesis and Manufacturing

Catalytic Strategies

Synthesis typically involves multi-step functionalization of the benzofuran scaffold. A common route includes:

  • Furan ring construction: Via Paal-Knorr cyclization of 1,4-diketones or acid-catalyzed cyclization of phenolic precursors.

  • Ethoxy group introduction: Achieved through nucleophilic substitution using ethyl bromide or Mitsunobu reactions with ethanol.

  • Carboxylic acid installation: Oxidation of a methyl ester precursor (e.g., methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate) under basic hydrolytic conditions.

Yield Optimization

Critical parameters affecting yield (reported 45–68% in analogs):

  • Temperature control: Excessive heat during ethoxylation promotes side reactions like ether cleavage.

  • Catalyst selection: Palladium/charcoal systems improve oxidation efficiency during carboxylic acid formation.

  • Purification methods: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Biological and Pharmacological Applications

Therapeutic Target Engagement

Structural analogs demonstrate activity against:

  • LFA-1/ICAM-1 interaction: Potent inhibition (IC₅₀ ~50 nM in SAR 118 derivatives) for dry eye disease therapy .

  • HIV-1 LTR activation: Piperidinylpyrimidine derivatives incorporating this scaffold show 80% suppression at 10 μM concentrations .

  • Antimicrobial activity: Methyl-substituted benzofurans exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The carboxylic acid moiety facilitates:

  • Hydrogen bonding with protease active sites (e.g., HIV-1 integrase) .

  • Chelation of metal cofactors in enzymatic pathways.
    Ethoxy and methyl groups contribute to hydrophobic interactions with protein binding pockets, as evidenced by molecular docking studies.

Precautionary MeasureCodeRationale
Respiratory protectionP284Potential dust inhalation
Skin/eye contact avoidanceP280Irritant properties
Inert atmosphere handlingP231Moisture sensitivity

Comparative Analysis with Benzofuran Derivatives

Structural Analogues

CompoundMolecular FormulaKey Functional DifferencesBiological Activity
4-Ethoxy-2-methylbenzofuran-6-carboxylic acidC₁₃H₁₄O₄Ethoxy, methyl, carboxylic acidAnti-inflammatory, antiviral
Benzofuran-6-carboxylic acidC₉H₆O₃No ethoxy/methyl groupsLFA-1 antagonist
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acidC₁₁H₁₀O₄Methoxy at 6-positionPhotodynamic therapy

Performance Metrics

  • Solubility: The ethoxy group improves lipid solubility (logP ~2.1) versus methoxy analogs (logP ~1.8) .

  • Thermal stability: Decomposition above 182°C vs. 170°C for non-ethoxy derivatives .

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